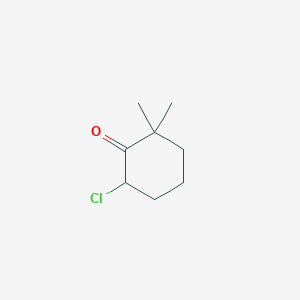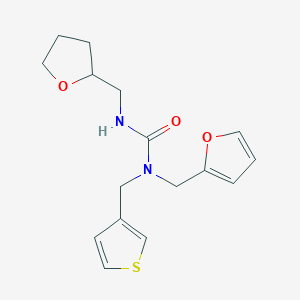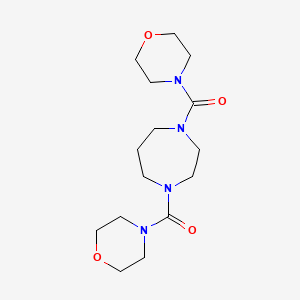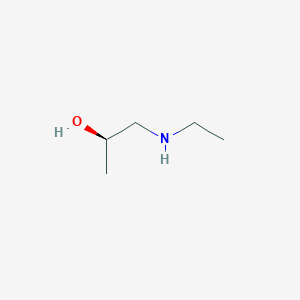
6-Chloro-2,2-dimethylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Chloro-2,2-dimethylcyclohexan-1-one” is a chemical compound with the CAS Number: 90089-61-5 . Its molecular weight is 160.64 .
Molecular Structure Analysis
The IUPAC name for this compound is 6-chloro-2,2-dimethylcyclohexanone . The InChI code is 1S/C8H13ClO/c1-8(2)5-3-4-6(9)7(8)10/h6H,3-5H2,1-2H3 .Physical And Chemical Properties Analysis
The melting point of “this compound” is 62-63°C . Unfortunately, other physical and chemical properties like boiling point and solubility are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Compound Development
Synthesis of Antiviral Compounds : 2,6-Dimethyltropone, derived from 2,6-dimethylcyclohexan-1-one, serves as a key material for synthesizing naturally occurring antiviral compounds (Almássy et al., 2002).
Potential Anticancer Leads : Chromene derivatives synthesized from dimedone and barbituric acid, related to 6-Chloro-2,2-dimethylcyclohexan-1-one, showed potential as DNA intercalators, suggesting their suitability as leads for new anticancer drugs (Santana et al., 2020).
Biological Applications
Biotransformation with Fungal Strains : Bicyclic chloro- and bromo-lactones with dimethylcyclohexane rings underwent biotransformation through hydrolytic dehalogenation by fungal strains, leading to new compounds (Grabarczyk, 2012).
Antimicrobial Activity : Hydroxy lactones containing gem-dimethylcyclohexane systems demonstrated inhibitory effects against certain microorganisms, showcasing their antimicrobial potential (Grabarczyk et al., 2015).
Chemical Properties and Reactions
Stereo-selective Reactions : Research on 1,2-dimethylcyclohexane highlighted stereo-selective reactions crucial for understanding molecular behavior under certain conditions (Sakurai et al., 1999).
Cycloaddition Reactions : The study of chloroprene's cycloaddition reactions, forming cyclobutane- and cyclohexene-derivatives, provides insights into the broader reactivity of related compounds (Billingham et al., 1969).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-chloro-2,2-dimethylcyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO/c1-8(2)5-3-4-6(9)7(8)10/h6H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKHGQCEYPHDPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclooctyl-3-[2-(phenylsulfonyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2410918.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2410919.png)

![5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B2410922.png)
![N-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2410924.png)

![4-(dimethylsulfamoyl)-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2410927.png)
![4-[5-[(E)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzenesulfonamide](/img/structure/B2410929.png)
![N-mesityl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2410930.png)

![4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene](/img/structure/B2410936.png)
![(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2410937.png)